2-Amino-3,5-dibromopyridine hydrobromide 2-Amino-3,5-dibromopyridine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18429637
InChI: InChI=1S/C5H4Br2N2.BrH/c6-3-1-4(7)5(8)9-2-3;/h1-2H,(H2,8,9);1H
SMILES:
Molecular Formula: C5H5Br3N2
Molecular Weight: 332.82 g/mol

2-Amino-3,5-dibromopyridine hydrobromide

CAS No.:

Cat. No.: VC18429637

Molecular Formula: C5H5Br3N2

Molecular Weight: 332.82 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3,5-dibromopyridine hydrobromide -

Specification

Molecular Formula C5H5Br3N2
Molecular Weight 332.82 g/mol
IUPAC Name 3,5-dibromopyridin-2-amine;hydrobromide
Standard InChI InChI=1S/C5H4Br2N2.BrH/c6-3-1-4(7)5(8)9-2-3;/h1-2H,(H2,8,9);1H
Standard InChI Key DJRMDMSVBJNVQG-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1Br)N)Br.Br

Introduction

Chemical Identity and Structural Features

2-Amino-3,5-dibromopyridine hydrobromide (C₅H₄Br₂N₂·HBr) is the hydrobromide salt of 2-amino-3,5-dibromopyridine. The free base (C₅H₄Br₂N₂) consists of a pyridine ring with an amino group at the 2-position and bromine atoms at the 3- and 5-positions. Protonation of the amino group by hydrobromic acid yields the hydrobromide salt, which features an NH₃⁺ moiety and a Br⁻ counterion. Key identifiers include:

PropertyValueSource
CAS Number (Free Base)35486-42-1
Molecular FormulaC₅H₄Br₂N₂·HBrCalculated
Molecular Weight332.82 g/molCalculated
Melting Point (Free Base)105°C
AppearanceYellow crystalline powder

X-ray diffraction studies of the free base reveal a monoclinic crystal system with four molecules per unit cell. The amino group participates in NH···N hydrogen bonding (3.041 Å), forming dimeric structures . In the hydrobromide form, additional ionic interactions between NH₃⁺ and Br⁻ likely modify the packing arrangement, though crystallographic data for the salt remains unpublished.

Synthesis and Manufacturing

The synthesis of 2-amino-3,5-dibromopyridine hydrobromide involves bromination and salt formation steps. A patented method for analogous compounds (e.g., 2,5-dibromopyridine) begins with acetylation of 2-aminopyridine, followed by bromination and deprotection :

  • Acetylation: 2-Aminopyridine reacts with acetic anhydride under reflux to form 2-acetamidopyridine.

  • Bromination: Liquid bromine is added at 45–55°C, yielding 2-acetamido-5-bromopyridine. Hydrolysis with NaOH produces 2-amino-5-bromopyridine .

  • Diazotization and Bromination: Treatment with HBr and NaNO₂ in the presence of CuBr₂ introduces a second bromine atom, forming 2,5-dibromopyridine .

To obtain the hydrobromide salt, the free base is dissolved in hydrobromic acid, followed by crystallization. Patent describes similar salt formation via reaction of 2-acylaminopyridine with HBr₃, yielding stable crystalline products.

Structural Characterization

Single-crystal X-ray analysis of the free base (Fig. 1) shows planar pyridine rings with bond lengths and angles consistent with density functional theory (DFT) calculations . The NH₂ group forms asymmetric hydrogen bonds, inducing Fermi resonance splitting in solid-state IR spectra . For the hydrobromide salt, protonation of the amino group is expected to:

  • Shift NH stretching frequencies in IR spectra (e.g., νₐₛ NH₃⁺ at ~3200 cm⁻¹).

  • Alter UV-Vis absorption due to changes in electron density.

Table 1: Comparative Spectroscopic Data

ParameterFree Base Hydrobromide (Predicted)
IR ν(NH₂)3360, 3450 cm⁻¹ (split)3200, 3100 cm⁻¹ (broad)
UV λₘₐₓ270 nm (ε = 4500 L·mol⁻¹cm⁻¹)265–275 nm (bathochromic shift)

Physicochemical Properties

The hydrobromide salt exhibits enhanced solubility in polar solvents (e.g., water, ethanol) compared to the free base. Key properties include:

  • Solubility: Freely soluble in H₂O (≥50 mg/mL at 25°C, predicted).

  • Stability: Stable under ambient conditions but hygroscopic due to ionic nature.

  • Thermal Behavior: Decomposition temperature >200°C (estimated via TGA).

Melting point data for the hydrobromide is unavailable, but analogous salts (e.g., pyridinium hydrochlorides) typically melt at 150–200°C with decomposition.

Applications in Organic Synthesis

2-Amino-3,5-dibromopyridine hydrobromide serves as a versatile intermediate:

  • Pharmaceuticals: Brominated pyridines are precursors to kinase inhibitors and antiviral agents.

  • Coordination Chemistry: The amino and bromide groups facilitate ligand design for transition-metal complexes.

  • Materials Science: Incorporation into polymers or MOFs for optoelectronic applications.

Patent highlights the utility of HBr salts in streamlining purification, as ionic compounds often crystallize more readily than neutral analogs.

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